molecular formula C7H13NO2 B1315690 6-Methylpiperidine-3-carboxylic acid CAS No. 116140-16-0

6-Methylpiperidine-3-carboxylic acid

Cat. No. B1315690
M. Wt: 143.18 g/mol
InChI Key: ITWDDDADSFZADI-UHFFFAOYSA-N
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Description

6-Methylpiperidine-3-carboxylic acid is a chemical compound with the molecular formula C7H13NO2 . It is also known as 6-Methylnicotinic acid .


Synthesis Analysis

The synthesis of 6-Methylpiperidine-3-carboxylic acid involves a series of chemical reactions. One method involves the intramolecular 6-endo-dig reductive hydroamination/cyclization cascade of alkynes . The reaction proceeds via acid-mediated alkyne functionalization with enamine formation, which generates an iminium ion. Subsequent reduction leads to piperidine formation .


Molecular Structure Analysis

The molecular structure of 6-Methylpiperidine-3-carboxylic acid is characterized by a piperidine ring, which is a six-membered ring with one nitrogen atom, and a carboxylic acid group. The compound has a molecular weight of 179.65 .


Chemical Reactions Analysis

6-Methylpiperidine-3-carboxylic acid, like other carboxylic acids, can react with bases to form ionic salts . It can also undergo substitution reactions with electrophiles .


Physical And Chemical Properties Analysis

6-Methylpiperidine-3-carboxylic acid is a powder with a melting point of 221-222 degrees Celsius .

Scientific Research Applications

Electrocatalytic Carboxylation

A study by Feng et al. (2010) explored an electrochemical procedure for carboxylation using CO2 in an ionic liquid. This process was focused on transforming 2-amino-5-bromopyridine to 6-aminonicotinic acid, showcasing an application in electrocatalysis and organic synthesis. The methodology avoided the use of volatile and toxic solvents, demonstrating an environmentally friendly approach (Feng et al., 2010).

Antibacterial Agents

Aziz-ur-Rehman et al. (2017) synthesized derivatives involving 1,3,4-oxadiazole, sulfamoyl, and piperidine functionalities. These compounds displayed significant antibacterial properties. This research highlights the potential use of 6-Methylpiperidine-3-carboxylic acid derivatives in the development of new antibacterial agents (Aziz-ur-Rehman et al., 2017).

Material Science and Biochemistry

Toniolo et al. (1998) discussed the utilization of a nitroxide spin-labeled, achiral Cα-tetrasubstituted α-amino acid, showcasing its effectiveness in inducing specific structures in peptides and as a probe in electron spin resonance and fluorescence quenching. This demonstrates the application of such compounds in material science and biochemistry, particularly in the study of peptide structures and dynamics (Toniolo et al., 1998).

Antioxidant Potential in Biomedical Studies

Yushkova et al. (2013) synthesized spin-labeled amides from trolox and various piperidine-oxyl compounds. The resultant compounds exhibited antioxidant potential, suggesting their applicability in biomedical studies, especially in contexts where antioxidant properties are beneficial (Yushkova et al., 2013).

Safety And Hazards

The compound is associated with several hazards. It may cause respiratory irritation, serious eye irritation, and skin irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, wearing protective gloves/clothing/eye protection/face protection, and washing hands and skin thoroughly after handling .

properties

IUPAC Name

6-methylpiperidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2/c1-5-2-3-6(4-8-5)7(9)10/h5-6,8H,2-4H2,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITWDDDADSFZADI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(CN1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101290245
Record name 6-Methyl-3-piperidinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101290245
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Methylpiperidine-3-carboxylic acid

CAS RN

116140-16-0
Record name 6-Methyl-3-piperidinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=116140-16-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Methyl-3-piperidinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101290245
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
S Noji, Y Hara, T Miura, H Yamanaka… - Journal of Medicinal …, 2020 - ACS Publications
… To a mixture of 1-(t-butoxycarbonyl)-6-methylpiperidine-3-carboxylic acid (2.80 g, 11.5 mmol) and K 2 CO 3 (2.39 g, 17.3 mmol) in DMF (14 mL) was added ally bromide (1.29 mL, 15.0 …
Number of citations: 42 pubs.acs.org
JC Craig, B Moore, E Ritchie - Australian Journal of Chemistry, 1959 - CSIRO Publishing
… Plieninger (1953) observed oxytocic activity in the open-chain compound VIII, and found that while the related 5-(p-methoxypheny1)-6-methylpiperidine3-carboxylic acid esters of type …
Number of citations: 0 www.publish.csiro.au

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